![molecular formula C11H10N2O5S2 B1387547 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid CAS No. 1105192-75-3](/img/structure/B1387547.png)
2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid
Overview
Description
2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid is a complex organic compound characterized by its thiazole ring and a sulfonyl group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The resulting thiazole ring is then functionalized with the appropriate sulfonyl and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted thiazoles or sulfonyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid is C11H10N2O3S, with a molecular weight of approximately 234.27 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in pharmacology.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. Studies have shown that modifications in the thiazole structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of the methoxyphenyl group may contribute to the modulation of inflammatory pathways, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Recent studies highlight the anticancer activity of thiazole compounds. The structural characteristics of this compound may play a crucial role in inhibiting cancer cell proliferation. Research has focused on its effects on specific cancer types, providing insights into its mechanism of action and therapeutic potential .
Synthesis of Novel Materials
The compound can serve as a building block for synthesizing novel polymers and materials. Its unique structural properties allow it to participate in polymerization reactions, leading to materials with tailored properties for specific applications in coatings and composites .
Catalysis
Thiazole derivatives are emerging as effective catalysts in organic reactions. The sulfonamide group present in this compound enhances its catalytic activity, making it useful in various synthetic pathways in organic chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
2-Aminothiazole-4-carboxylic acid: Similar structure but lacks the sulfonyl group.
4-Methoxybenzenesulfonic acid: Contains the methoxyphenyl and sulfonyl groups but lacks the thiazole ring.
Uniqueness: The presence of both the thiazole ring and the sulfonyl group attached to a methoxyphenyl moiety makes this compound unique
Biological Activity
2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid, a compound featuring a thiazole ring, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by various studies and data.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C11H10N2O3S
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of compounds containing the thiazole moiety against various bacteria and fungi. For instance, derivatives with halogen substituents showed enhanced antibacterial activity against Gram-positive bacteria and notable antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL compared to standard drugs like fluconazole .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. A review compiled data on various thiazole derivatives exhibiting cytotoxic effects against several cancer cell lines. For example, certain compounds demonstrated IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) and 0.52 μg/mL against lung carcinoma (A549) . The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl ring significantly influence cytotoxic activity .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | MCF-7 | 0.28 |
Compound B | A549 | 0.52 |
Compound C | SK-MEL-2 | 4.27 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been documented. In vivo studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models revealed that certain thiazole compounds provided significant protection against seizures at doses of 30 mg/kg . The presence of specific substituents, such as methoxy groups on the phenyl ring, was associated with increased anticonvulsant efficacy.
Case Studies
- Antimicrobial Study : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. Compounds with methoxy and halogen substitutions exhibited enhanced potency against Staphylococcus aureus and E. coli.
- Anticancer Evaluation : In a study involving various cancer cell lines, a derivative of thiazole demonstrated significant growth inhibition in both MCF-7 and A549 cells, suggesting its potential as an anticancer agent.
- Anticonvulsant Research : A recent investigation into the anticonvulsant effects of thiazole derivatives showed that those with higher lipophilicity had improved efficacy in seizure models, indicating a potential pathway for drug development in epilepsy treatment.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S2/c1-18-7-2-4-8(5-3-7)20(16,17)13-11-12-9(6-19-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXHAVGYCMQQOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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